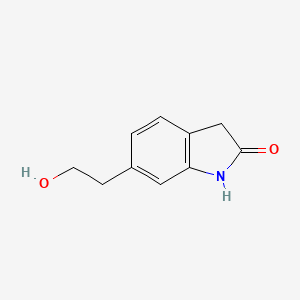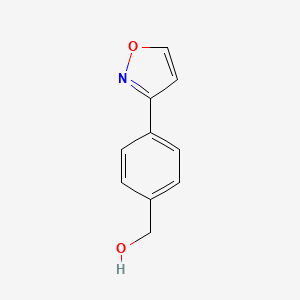
(4-(Isoxazol-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Isoxazol-3-yl)phenyl)methanol is a chemical compound that features an isoxazole ring attached to a phenyl group, which is further connected to a methanol group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of (4-(Isoxazol-3-yl)phenyl)methanol may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Reagents like halogens or nucleophiles such as amines can be used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-(Isoxazol-3-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Isoxazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methanol groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (5-(2,4-Dimethylphenyl)isoxazol-3-yl)methanol
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Comparison: (4-(Isoxazol-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[4-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-6,12H,7H2 |
InChI Key |
WDLADEUKRDNUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)
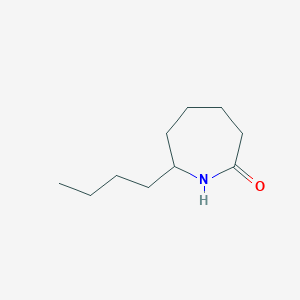



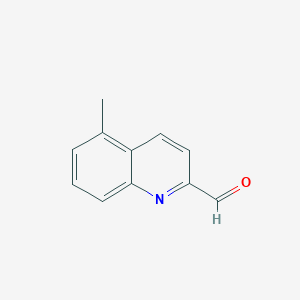



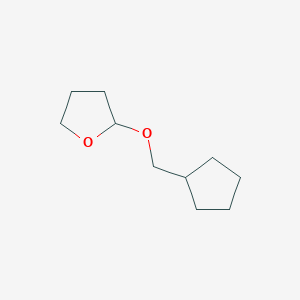

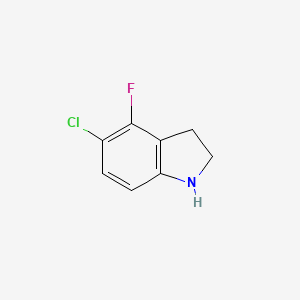
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
